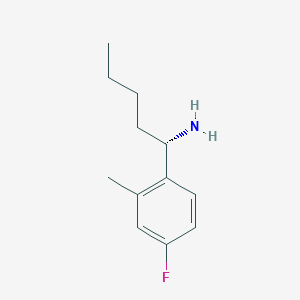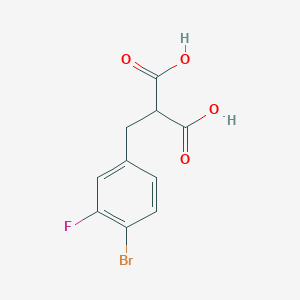
(1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL: is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a difluoromethoxy-substituted phenyl ring, and a secondary alcohol group, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction: The difluoromethoxy group is introduced via nucleophilic substitution reactions.
Chiral Center Formation: The chiral center is established through asymmetric synthesis or chiral resolution techniques.
Amino Group Addition: The amino group is introduced using reductive amination or other suitable methods.
Final Purification: The compound is purified using chromatographic techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of amides, sulfonamides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as a building block for the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in other compounds.
Biology:
Enzyme Inhibitor: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Receptor Modulator: Modulates the activity of certain receptors in biological systems.
Medicine:
Pharmaceutical Development: Investigated for its potential therapeutic effects in treating various diseases.
Drug Delivery: Utilized in the design of drug delivery systems to enhance bioavailability.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals to improve crop yield and protection.
Wirkmechanismus
The mechanism of action of (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and selectivity, while the chiral center contributes to its stereospecific interactions.
Vergleich Mit ähnlichen Verbindungen
- (1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL
- (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL
Comparison:
- Structural Differences: The presence of the difluoromethoxy group distinguishes (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL from its analogs, affecting its chemical reactivity and biological activity.
- Binding Affinity: The difluoromethoxy group enhances binding affinity to specific targets compared to methoxy, fluoro, or chloro analogs.
- Biological Activity: The unique combination of functional groups in this compound results in distinct biological activities, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H13F2NO2 |
|---|---|
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
(1S)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6?,9-/m1/s1 |
InChI-Schlüssel |
MEEKLVVMEKPWBO-IOJJLOCKSA-N |
Isomerische SMILES |
CC([C@H](C1=CC=CC=C1OC(F)F)N)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1OC(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B13037920.png)
![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)





![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)





